molecular formula C12H14BrNO3 B15228342 methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate

methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate

Cat. No.: B15228342
M. Wt: 300.15 g/mol
InChI Key: PEHBOZLIIUCWMP-KAMYIIQDSA-N
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Description

Methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate is an organic compound characterized by the presence of a bromophenyl group, a hydroxyimino group, and a pentanoate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate typically involves the following steps:

    Formation of the Bromophenyl Intermediate: The initial step involves the bromination of a phenyl ring to introduce the bromine atom at the para position.

    Formation of the Hydroxyimino Group:

    Esterification: The final step involves the esterification of the hydroxyimino intermediate with methyl pentanoate under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.

Chemical Reactions Analysis

Types of Reactions

Methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form a nitro group.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Nucleophiles such as sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of methyl (5Z)-5-(4-nitrophenyl)-5-hydroxyiminopentanoate.

    Reduction: Formation of methyl (5Z)-5-phenyl-5-hydroxyiminopentanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl (5Z)-5-(4-chlorophenyl)-5-hydroxyiminopentanoate: Similar structure but with a chlorine atom instead of bromine.

    Methyl (5Z)-5-(4-fluorophenyl)-5-hydroxyiminopentanoate: Similar structure but with a fluorine atom instead of bromine.

    Methyl (5Z)-5-(4-methylphenyl)-5-hydroxyiminopentanoate: Similar structure but with a methyl group instead of bromine.

Uniqueness

Methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets.

Properties

Molecular Formula

C12H14BrNO3

Molecular Weight

300.15 g/mol

IUPAC Name

methyl (5Z)-5-(4-bromophenyl)-5-hydroxyiminopentanoate

InChI

InChI=1S/C12H14BrNO3/c1-17-12(15)4-2-3-11(14-16)9-5-7-10(13)8-6-9/h5-8,16H,2-4H2,1H3/b14-11-

InChI Key

PEHBOZLIIUCWMP-KAMYIIQDSA-N

Isomeric SMILES

COC(=O)CCC/C(=N/O)/C1=CC=C(C=C1)Br

Canonical SMILES

COC(=O)CCCC(=NO)C1=CC=C(C=C1)Br

Origin of Product

United States

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